N-Ethylsuccinimide

Description

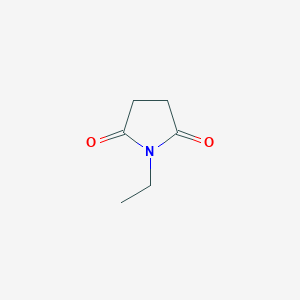

Structure

3D Structure

Properties

IUPAC Name |

1-ethylpyrrolidine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2/c1-2-7-5(8)3-4-6(7)9/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHAZCVNUKKZTLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)CCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10177712 | |

| Record name | N-Ethylsuccinimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10177712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2314-78-5 | |

| Record name | N-Ethylsuccinimide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2314-78-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Ethylsuccinimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002314785 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Ethylsuccinimide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38693 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Ethylsuccinimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10177712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-ETHYLSUCCINIMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MC084H847A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

N-Ethylsuccinimide chemical properties and structure

An In-depth Technical Guide to the Chemical Properties and Structure of N-Ethylsuccinimide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Ethylsuccinimide (NES) is an organic compound belonging to the pyrrolidinone and dicarboximide classes of molecules.[1][2] Characterized by a five-membered pyrrolidine (B122466) ring with two carbonyl groups and an ethyl substituent on the nitrogen atom, NES serves as a valuable molecule in various scientific domains.[1][3] It is recognized as a metabolite of the industrial solvent N-Methyl-2-Pyrrolidone (NMP) and is a key biomarker for monitoring exposure to this common solvent.[1] In microbiology, it is a known metabolite produced by Escherichia coli.[1][2] Furthermore, its utility as a precursor and intermediate in the synthesis of pharmaceuticals, pesticides, and other complex organic molecules makes a thorough understanding of its chemical properties and structure essential for researchers.[1][3] This guide provides a comprehensive overview of N-Ethylsuccinimide, presenting its core properties, structural details, relevant experimental protocols, and its role in biological pathways.

Chemical and Physical Properties

The fundamental chemical and physical properties of N-Ethylsuccinimide are summarized in the tables below. These properties are critical for its application in chemical synthesis and biological studies.

Table 1: Chemical Identifiers and Molecular Data

| Property | Value |

| IUPAC Name | 1-ethylpyrrolidine-2,5-dione[1][2] |

| CAS Number | 2314-78-5[1][2] |

| Molecular Formula | C₆H₉NO₂[1][2][4] |

| Molecular Weight | 127.14 g/mol [1][2][4] |

| Canonical SMILES | CCN1C(=O)CCC1=O[1] |

| InChI | InChI=1S/C6H9NO2/c1-2-7-5(8)3-4-6(7)9/h2-4H2,1H3[1][2] |

| InChI Key | GHAZCVNUKKZTLG-UHFFFAOYSA-N[1][2] |

| Synonyms | 1-Ethyl-2,5-pyrrolidinedione, NSC 38693[1] |

Table 2: Physical and Spectroscopic Properties

| Property | Value |

| Physical State | Solid at room temperature[1][5] |

| Appearance | Colorless to pale yellow crystalline solid[5] |

| Melting Point | 26 °C[1] |

| Boiling Point | 236 °C[1] |

| Density | 1.0930 g/cm³[5] |

| Kovats Retention Index | 1836 (Standard polar)[2] |

Table 3: Solubility Profile

| Solvent Type | Solubility Description | Rationale |

| Polar Solvents | Soluble in water, methanol, and ethanol.[5] | The carbonyl groups and the pyrrolidine ring allow for hydrogen bonding and favorable interactions with polar solvent molecules.[5] |

| Non-Polar Solvents | Limited solubility in hexane (B92381) and toluene.[5] | The overall polar nature of the molecule restricts its solubility in non-polar environments.[5] |

| Note: The solubility is often temperature-dependent, with increased temperatures generally leading to enhanced solubility in some solvents.[5] |

Chemical Structure and Geometry

The structure of N-Ethylsuccinimide has been elucidated through computational modeling and rotational spectroscopy.[1] The five-membered pyrrolidine ring is planar.[1] To minimize steric hindrance from the two carbonyl oxygens, the ethyl group is positioned perpendicular to this plane.[1]

Advanced rotational spectroscopy has provided precise measurements of its molecular geometry. The experimental rotational constants have been determined as:

These experimental values show excellent agreement with computational predictions, confirming the stable conformation of the molecule.[1] The symmetric arrangement around the nitrogen atom is reflected in equivalent C-N-C bond angles of 123.15 degrees.[1]

Experimental Protocols

Detailed methodologies are crucial for the synthesis and characterization of N-Ethylsuccinimide. The following sections provide protocols for its synthesis and analysis using common spectroscopic techniques.

Solvent-Free Synthesis of N-Ethylsuccinimide

This protocol describes an efficient, environmentally friendly method for synthesizing N-Ethylsuccinimide from succinic anhydride (B1165640) and ethylamine (B1201723).[1]

Methodology:

-

Reactant Preparation: In a suitable reaction vessel, mix succinic anhydride (1.6 mol) with a 2M solution of ethylamine in THF (1.0 equivalent).

-

Solvent Removal: Evaporate the THF solvent under reduced pressure to obtain a solid residue.

-

Melt Reaction: Heat the residue at 175 °C for 16 hours under a nitrogen atmosphere. This step facilitates the imidization reaction in a solvent-free melt condition.

-

Purification: After the reaction is complete, cool the vessel. Purify the resulting crude N-Ethylsuccinimide via vacuum distillation (120 °C, 2.1 mbar) to yield the final product.

General Protocol for ¹H and ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the structure of N-Ethylsuccinimide.

Methodology:

-

Sample Preparation: Ensure the N-Ethylsuccinimide sample is of high purity (>95%). Dissolve approximately 5-10 mg of the compound in 0.5-0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent should ensure good solubility and avoid signal overlap with the analyte.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

¹H NMR Acquisition:

-

Acquire a 1D proton spectrum using a standard pulse sequence.

-

Set appropriate parameters, including the spectral width, acquisition time, relaxation delay, and number of scans to achieve a good signal-to-noise ratio.

-

Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a 1D carbon spectrum using a proton-decoupled pulse sequence.

-

Adjust parameters, particularly the number of scans, to account for the lower natural abundance of ¹³C.

-

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and identify the chemical shifts and multiplicities for all signals in both spectra to confirm the molecular structure.

General Protocol for Mass Spectrometry (GC-MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of N-Ethylsuccinimide.

Methodology:

-

Sample Preparation: Prepare a dilute solution of N-Ethylsuccinimide (approx. 1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.

-

GC-MS Instrument Setup:

-

Set the GC oven temperature program to effectively separate the analyte from any impurities. A typical program might start at 50 °C, hold for 1 minute, then ramp to 250 °C at 10 °C/min.

-

Set the injector temperature (e.g., 250 °C) and the transfer line temperature (e.g., 280 °C).

-

Use helium as the carrier gas at a constant flow rate.

-

-

Mass Spectrometer Setup:

-

Set the mass spectrometer to operate in Electron Ionization (EI) mode at 70 eV.

-

Scan a mass range appropriate for the analyte (e.g., m/z 40-300).

-

-

Data Acquisition and Analysis:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

-

Acquire the total ion chromatogram (TIC) and the mass spectrum for the peak corresponding to N-Ethylsuccinimide.

-

Analyze the mass spectrum to identify the molecular ion peak (M⁺) and characteristic fragment ions.

-

General Protocol for Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in N-Ethylsuccinimide, particularly the characteristic carbonyl groups.

Methodology:

-

Sample Preparation (Film Method):

-

As N-Ethylsuccinimide has a low melting point, a thin film can be prepared.

-

Place a small amount of the solid sample between two salt plates (e.g., NaCl or KBr).

-

Gently warm the plates to melt the solid and press them together to create a thin, uniform film.

-

-

Data Acquisition:

-

Place the salt plates in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty beam path.

-

Acquire the sample spectrum over the standard mid-IR range (e.g., 4000-400 cm⁻¹).

-

-

Data Analysis:

-

Analyze the resulting spectrum for characteristic absorption bands. Key absorptions for N-Ethylsuccinimide include C=O stretching vibrations (typically around 1700-1770 cm⁻¹) and C-N stretching vibrations.

-

Biological Role and Signaling Pathways

N-Ethylsuccinimide is not merely a synthetic compound; it is also formed through enzymatic processes in biological systems and plays a role in cellular defense mechanisms.

Enzymatic Synthesis by N-Ethylmaleimide Reductase (NemA)

In E. coli, N-Ethylsuccinimide is synthesized from its unsaturated precursor, N-ethylmaleimide (NEM), by the FMN-dependent enzyme N-ethylmaleimide reductase (NemA).[1][6] This reaction is a detoxification pathway, converting the reactive electrophile NEM into the more stable NES.[6] The expression of the nemA gene is regulated by the transcriptional repressor NemR, which is inactivated upon exposure to electrophiles like NEM.[1][7]

Caption: Enzymatic reduction of NEM to NES by NemA reductase.

Activation of the Kef Potassium Efflux System

The precursor to NES, N-ethylmaleimide (NEM), is a toxic electrophile. Bacteria like E. coli have a defense mechanism involving the Kef potassium efflux system.[4][8][9] When NEM enters the cell, it reacts with cytoplasmic glutathione (B108866) (GSH) to form an adduct, N-ethylsuccinimido-S-glutathione (ESG).[2][4] This ESG adduct acts as a potent activator for the Kef system (specifically KefB and KefC).[2][4] The activation of Kef leads to the efflux of potassium ions (K⁺) coupled with the influx of protons (H⁺), causing a rapid acidification of the cytoplasm.[4][9] This lowering of intracellular pH provides protection against the damaging effects of the electrophile.[4]

Caption: Logical workflow of Kef system activation by NEM-GSH adduct.

Conclusion

N-Ethylsuccinimide is a molecule of significant interest due to its defined chemical properties, specific molecular geometry, and relevant biological roles. Its function as a biomarker, a synthetic precursor, and a product of enzymatic detoxification highlights its importance in both industrial and academic research. The experimental protocols and pathway diagrams provided in this guide offer a technical foundation for professionals engaged in chemical synthesis, drug development, and molecular biology, enabling further exploration and application of this versatile compound.

References

- 1. Buy N-Ethylsuccinimide | 2314-78-5 [smolecule.com]

- 2. Glutathione-Dependent Conversion of N-Ethylmaleimide to the Maleamic Acid by Escherichia coli: an Intracellular Detoxification Process - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-ETHYLSUCCINIMIDE synthesis - chemicalbook [chemicalbook.com]

- 4. The Potassium Efflux System Kef: Bacterial Protection against Toxic Electrophilic Compounds | MDPI [mdpi.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. uniprot.org [uniprot.org]

- 7. The uncharacterized transcription factor YdhM is the regulator of the nemA gene, encoding N-ethylmaleimide reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mechanism of ligand-gated potassium efflux in bacterial pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Understanding the Structural Requirements for Activators of the Kef Bacterial Potassium Efflux System - PMC [pmc.ncbi.nlm.nih.gov]

N-Ethylsuccinimide (CAS 2314-78-5): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Ethylsuccinimide, with the CAS number 2314-78-5, is a five-membered cyclic dicarboximide. Its structure, featuring a pyrrolidine-2,5-dione core with an N-ethyl substituent, makes it a valuable intermediate in organic synthesis and a subject of interest in biochemical and pharmacological research. This technical guide provides an in-depth overview of N-Ethylsuccinimide, including its chemical and physical properties, synthesis methodologies, spectral data, and key applications. Detailed experimental protocols and visual representations of relevant pathways and workflows are included to support practical laboratory applications.

Chemical and Physical Properties

N-Ethylsuccinimide is a solid at room temperature with a relatively low melting point. It is soluble in a range of organic solvents. A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 2314-78-5 | |

| Molecular Formula | C₆H₉NO₂ | [1] |

| Molecular Weight | 127.14 g/mol | [1] |

| IUPAC Name | 1-ethylpyrrolidine-2,5-dione | [1] |

| Melting Point | 26 °C | |

| Boiling Point | 236 °C at 760 mmHg | |

| Appearance | White to off-white solid | |

| Solubility | Soluble in water, ethanol (B145695), and other polar organic solvents. | |

| SMILES | CCN1C(=O)CCC1=O | [1] |

| InChI | InChI=1S/C6H9NO2/c1-2-7-5(8)3-4-6(7)9/h2-4H2,1H3 | [1] |

Synthesis of N-Ethylsuccinimide

Several synthetic routes to N-Ethylsuccinimide have been reported. The most common methods include the reaction of succinic anhydride (B1165640) with ethylamine (B1201723) and the reduction of N-ethylmaleimide.

Synthesis from Succinic Anhydride and Ethylamine

This is a straightforward and widely used method for the synthesis of N-substituted succinimides.[2] The reaction proceeds in two steps: the initial ring-opening of succinic anhydride by ethylamine to form the corresponding succinamic acid, followed by cyclodehydration to yield N-Ethylsuccinimide.

Experimental Protocol:

-

Step 1: Formation of N-Ethylsuccinamic Acid

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve succinic anhydride (1.0 eq) in a suitable solvent such as chloroform (B151607) or tetrahydrofuran (B95107) (THF).

-

Cool the solution in an ice bath.

-

Slowly add a solution of ethylamine (1.0 eq) in the same solvent to the cooled solution of succinic anhydride with continuous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

The product, N-ethylsuccinamic acid, will precipitate out of the solution. Collect the solid by filtration and wash with cold solvent.

-

-

Step 2: Cyclodehydration to N-Ethylsuccinimide

-

Place the dried N-ethylsuccinamic acid in a round-bottom flask.

-

Add a dehydrating agent such as acetic anhydride (excess) or use thermal conditions.

-

If using acetic anhydride, gently reflux the mixture for 1-2 hours.

-

If using thermal cyclization, heat the N-ethylsuccinamic acid above its melting point (typically 120-150 °C) until the evolution of water ceases.

-

After cooling, the crude N-Ethylsuccinimide can be purified by recrystallization from a suitable solvent (e.g., ethanol-water mixture) or by distillation under reduced pressure.

-

Reduction of N-Ethylmaleimide

N-Ethylsuccinimide can also be synthesized by the reduction of the carbon-carbon double bond of N-ethylmaleimide. This method is particularly relevant in biological systems where enzymatic reduction occurs.

Experimental Protocol (Chemical Reduction):

-

Dissolve N-ethylmaleimide (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

-

Add a catalyst, such as Palladium on carbon (Pd/C, 5-10 mol%).

-

Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Evaporate the solvent under reduced pressure to obtain the crude N-Ethylsuccinimide.

-

Purify the product by recrystallization or column chromatography if necessary.

Spectral Data

The structural characterization of N-Ethylsuccinimide is supported by various spectroscopic techniques.

¹H NMR Spectroscopy

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.5 | Quartet (q) | 2H | -N-CH₂ -CH₃ |

| ~2.7 | Singlet (s) | 4H | -CO-CH₂ -CH₂ -CO- |

| ~1.1 | Triplet (t) | 3H | -N-CH₂-CH₃ |

| Solvent: CDCl₃. Chemical shifts are approximate and may vary depending on the solvent and instrument. |

¹³C NMR Spectroscopy

| Chemical Shift (δ) ppm | Assignment |

| ~177 | C =O |

| ~34 | -N-CH₂ -CH₃ |

| ~28 | -CO-CH₂ -CH₂ -CO- |

| ~13 | -N-CH₂-CH₃ |

| Solvent: CDCl₃. Chemical shifts are approximate and may vary depending on the solvent and instrument. |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2980-2880 | Medium | C-H stretch (alkyl) |

| ~1770 | Strong | C=O stretch (imide, asymmetric) |

| ~1700 | Strong | C=O stretch (imide, symmetric) |

| ~1400 | Medium | C-H bend (alkyl) |

| ~1250 | Strong | C-N stretch |

Mass Spectrometry (MS)

| m/z | Relative Intensity | Assignment |

| 127 | High | [M]⁺ (Molecular ion) |

| 99 | Moderate | [M - C₂H₄]⁺ (Loss of ethene) |

| 84 | Moderate | [M - C₂H₅N]⁺ (Loss of ethylamine radical cation) |

| 56 | High | [C₃H₄O]⁺ or [C₂H₂NCO]⁺ |

| 28 | High | [C₂H₄]⁺ or [CO]⁺ |

| Ionization method: Electron Ionization (EI). Fragmentation patterns can vary. |

Applications in Research and Development

Intermediate in Organic Synthesis

N-Ethylsuccinimide serves as a versatile building block for the synthesis of more complex molecules, including pharmaceuticals and other biologically active compounds. The succinimide (B58015) ring can be opened under various conditions to yield derivatives of succinic acid.

Biochemical Probe and Cysteine Modification

While its unsaturated counterpart, N-ethylmaleimide (NEM), is widely used as a specific covalent modifier of cysteine residues in proteins, N-Ethylsuccinimide can be used as a negative control in such experiments as it lacks the reactive double bond.

Role in Bacterial Detoxification

In certain bacteria, such as E. coli, N-Ethylsuccinimide is a product of the detoxification of N-ethylmaleimide (NEM).[3][4][5] NEM is an electrophilic compound that can be harmful to cells. The detoxification pathway involves the enzymatic reduction of NEM to the less reactive N-Ethylsuccinimide.[6]

Experimental Protocols for Key Applications

Acyl-Biotin Exchange (ABE) Assay for Protein S-Palmitoylation

The Acyl-Biotin Exchange (ABE) assay is a method to detect S-palmitoylation of proteins.[7][8][9][10][11] N-ethylmaleimide (NEM), a close analog of N-Ethylsuccinimide, is a critical reagent in this protocol for blocking free thiol groups. N-Ethylsuccinimide can be used as a control to assess non-specific interactions.

Protocol Overview:

-

Cell Lysis and Blocking of Free Thiols:

-

Lyse cells in a buffer containing a high concentration of N-ethylmaleimide (NEM) (e.g., 50 mM) to irreversibly block all free cysteine residues.[11]

-

Incubate the lysate to ensure complete blocking.

-

-

Removal of Excess NEM:

-

Precipitate the proteins (e.g., with acetone (B3395972) or chloroform/methanol) to remove excess NEM.

-

-

Cleavage of Thioester Bonds:

-

Resuspend the protein pellet in a buffer containing hydroxylamine (B1172632) (HAM), which specifically cleaves the thioester linkage of palmitoylated cysteines, exposing a free thiol group.[8]

-

-

Labeling of Newly Exposed Thiols:

-

Label the newly available thiol groups with a thiol-reactive biotinylating reagent (e.g., HPDP-biotin).[10]

-

-

Affinity Purification and Detection:

-

Capture the biotinylated proteins using streptavidin-agarose beads.

-

Elute the captured proteins and analyze by western blotting with an antibody against the protein of interest.

-

Visualizations

Synthesis of N-Ethylsuccinimide from Succinic Anhydride and Ethylamine

References

- 1. N-Ethylsuccinimide | C6H9NO2 | CID 16842 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Glutathione-dependent conversion of N-ethylmaleimide to the maleamic acid by Escherichia coli: an intracellular detoxification process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Glutathione-Dependent Conversion of N-Ethylmaleimide to the Maleamic Acid by Escherichia coli: an Intracellular Detoxification Process - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. uniprot.org [uniprot.org]

- 7. researchgate.net [researchgate.net]

- 8. Detection of Protein Palmitoylation in Cultured Hippocampal Neurons by Immunoprecipitation and Acyl-Biotin Exchange (ABE) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Protocol to quantify palmitoylation of cysteines in budding yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Simple, Semi-Quantitative Acyl Biotin Exchange-Based Method to Detect Protein S-Palmitoylation Levels [mdpi.com]

N-Ethylsuccinimide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

N-Ethylsuccinimide (NES), a five-membered cyclic dicarboximide, is a versatile organic compound with applications in chemical synthesis and potential relevance in biological systems. This technical guide provides an in-depth overview of its chemical and physical properties, synthesis methodologies, and its role in biochemical pathways, tailored for professionals in research and drug development.

Core Molecular and Physical Data

N-Ethylsuccinimide is characterized by the molecular formula C₆H₉NO₂ and a molecular weight of approximately 127.14 g/mol .[1][2][3] Its structure features a succinimide (B58015) ring with an ethyl group attached to the nitrogen atom.

Physicochemical Properties

A summary of the key physicochemical properties of N-Ethylsuccinimide is presented in Table 1. This data is crucial for its application in both aqueous and organic media during experimental procedures.

| Property | Value |

| Molecular Formula | C₆H₉NO₂ |

| Molecular Weight | 127.14 g/mol [1][2][3] |

| CAS Number | 2314-78-5[1][2][3] |

| IUPAC Name | 1-ethylpyrrolidine-2,5-dione[1][2] |

| Appearance | Colorless to pale yellow crystalline solid |

| Melting Point | 26 °C[1] |

| Boiling Point | 236 °C[1] |

| Solubility | Soluble in water, methanol, and ethanol. Limited solubility in non-polar solvents like hexane (B92381) and toluene. |

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of N-Ethylsuccinimide. Key rotational constants obtained from microwave spectroscopy are detailed in Table 2.

| Spectroscopic Parameter | Value (MHz) |

| Rotational Constant (A₀) | 2061.47756[4] |

| Rotational Constant (B₀) | 1791.73517[4] |

| Rotational Constant (C₀) | 1050.31263[4] |

Further spectral data, including ¹H NMR, ¹³C NMR, and mass spectrometry, are available in public databases such as PubChem and the NIST WebBook.[3][5][6]

Synthesis and Experimental Protocols

N-Ethylsuccinimide can be synthesized through various chemical and enzymatic routes. The choice of method depends on the desired scale, purity, and available starting materials.

Chemical Synthesis

A general protocol for the chemical synthesis of N-Ethylsuccinimide involves the reaction of an alkyl sulfonate with an N-silyl derivative of succinimide.

Experimental Protocol: Synthesis from Ethyl Benzenesulfonate (B1194179) and 1-(trimethylsilyl)-2,5-pyrrolidinedione

-

Reaction Setup: In a dry reaction vessel, combine equimolar amounts of ethyl benzenesulfonate and 1-(trimethylsilyl)-2,5-pyrrolidinedione.

-

Heating: Heat the mixture at 140-170 °C for 3-5 hours under an inert atmosphere.

-

Purification: After the reaction is complete, allow the mixture to cool to room temperature. The product, N-Ethylsuccinimide, can then be isolated and purified by fractional distillation under reduced pressure.

Enzymatic Synthesis

N-Ethylsuccinimide can be produced via the enzymatic reduction of N-ethylmaleimide (NEM). This biotransformation is catalyzed by N-ethylmaleimide reductase, an enzyme found in organisms like Escherichia coli.

Experimental Protocol: Enzymatic Reduction of N-Ethylmaleimide

-

Enzyme Preparation: Obtain a purified preparation of N-ethylmaleimide reductase.

-

Reaction Mixture: Prepare a buffered solution (e.g., phosphate (B84403) buffer, pH 7.0) containing N-ethylmaleimide and a suitable reducing cofactor, such as NADPH.

-

Enzymatic Reaction: Initiate the reaction by adding the N-ethylmaleimide reductase to the reaction mixture. Incubate at an optimal temperature (e.g., 37 °C) for a specified period.

-

Monitoring: The progress of the reaction can be monitored by measuring the decrease in absorbance at 300 nm, which corresponds to the saturation of the double bond in the maleimide (B117702) ring.

-

Product Isolation: Once the reaction is complete, the N-Ethylsuccinimide can be extracted from the aqueous solution using an appropriate organic solvent and further purified by chromatography.

Biochemical Pathways and Relevance

N-Ethylsuccinimide is relevant in two key biochemical contexts: as a product of N-ethylmaleimide detoxification and as a metabolite of the industrial solvent N-ethyl-2-pyrrolidone.

Detoxification of N-Ethylmaleimide

N-ethylmaleimide (NEM) is a reactive electrophile that can form adducts with cellular thiols, such as glutathione. The enzymatic reduction of NEM to the less reactive N-Ethylsuccinimide represents a detoxification pathway.

Caption: Enzymatic reduction of N-Ethylmaleimide to N-Ethylsuccinimide.

Metabolism of N-Ethyl-2-pyrrolidone (NEP)

While direct metabolic studies on N-Ethylsuccinimide are limited, the metabolic pathway of the structurally similar compound N-methyl-2-pyrrolidone (NMP) in humans is well-documented.[7][8] By analogy, a putative metabolic pathway for N-ethyl-2-pyrrolidone (NEP) can be proposed, which would involve the formation of N-Ethylsuccinimide as an intermediate. This is relevant for toxicological studies and in the development of biomarkers for NEP exposure.

Caption: Proposed metabolic pathway of N-Ethyl-2-pyrrolidone (NEP).

Biological Activity and Applications

The biological activity of N-Ethylsuccinimide itself is not as extensively studied as that of other succinimide derivatives, which are known to possess anticonvulsant, anti-inflammatory, and antitumor properties.[9] However, its precursor, N-ethylmaleimide, is a widely used sulfhydryl-reactive reagent in biochemical research to probe the function of cysteine residues in proteins.[10][11] Understanding the formation of N-Ethylsuccinimide is therefore critical in studies involving NEM.

Given its structural similarity to other biologically active succinimides, N-Ethylsuccinimide could serve as a scaffold for the development of novel therapeutic agents. Further research into its pharmacological profile is warranted.

Conclusion

N-Ethylsuccinimide is a compound with well-defined chemical and physical properties. Its synthesis is achievable through both chemical and enzymatic methods, and it plays a role in the detoxification of N-ethylmaleimide and the metabolism of N-ethyl-2-pyrrolidone. For researchers in drug development, N-Ethylsuccinimide presents opportunities as a building block for the synthesis of more complex molecules and as a subject for further investigation into its own potential biological activities. This guide provides a foundational understanding to facilitate its use in a research and development setting.

References

- 1. N-ETHYLSUCCINIMIDE synthesis - chemicalbook [chemicalbook.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. N-Ethylsuccinimide | C6H9NO2 | CID 16842 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Buy N-Ethylsuccinimide | 2314-78-5 [smolecule.com]

- 5. 2,5-Pyrrolidinedione, 1-ethyl- [webbook.nist.gov]

- 6. 2,5-Pyrrolidinedione, 1-ethyl- [webbook.nist.gov]

- 7. portal.research.lu.se [portal.research.lu.se]

- 8. N-METHYL-2-PYRROLIDONE (CICAD 35, 2001) [inchem.org]

- 9. Research progress in biological activities of succinimide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. The reaction of N-ethylmaleimide at the active site of succinate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of N-Ethylsuccinimide from Succinic Anhydride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of N-Ethylsuccinimide, a valuable intermediate in organic and medicinal chemistry, from succinic anhydride (B1165640) and ethylamine (B1201723). This document provides a comprehensive overview of the reaction, including detailed experimental protocols, quantitative data, and a visualization of the synthetic pathway and experimental workflow.

Core Synthesis and Mechanism

The synthesis of N-Ethylsuccinimide from succinic anhydride and ethylamine is a two-step process. The initial reaction involves the nucleophilic acyl substitution of the amine with the anhydride to form an intermediate N-ethylsuccinamic acid. Subsequent intramolecular cyclization via dehydration yields the final product, N-Ethylsuccinimide. This reaction can be carried out under various conditions, including solvent-free high-temperature reactions, or by using dehydrating agents in a suitable solvent.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis and characterization of N-Ethylsuccinimide.

| Parameter | Value | Reference |

| Reactants | ||

| Succinic Anhydride | 1.0 equivalent | [1] |

| Ethylamine | 1.0 - 1.1 equivalents | [1] |

| Reaction Conditions | ||

| Solvent-Free | 175 °C, 16 hours | [2] |

| Acetic Acid/Zinc | 55 °C, 1.5 hours | [1] |

| Product Information | ||

| Product Name | N-Ethylsuccinimide | [2] |

| Molecular Formula | C₆H₉NO₂ | [2][3] |

| Molecular Weight | 127.14 g/mol | [2][3] |

| Purity (Commercial) | ≥98% | [3] |

| Spectroscopic Data | ||

| ¹H NMR (CDCl₃) | δ (ppm): 2.77 (s, 4H, -CH₂-CH₂-), 3.55 (q, J=7.2 Hz, 2H, N-CH₂-CH₃), 1.18 (t, J=7.2 Hz, 3H, N-CH₂-CH₃) | Inferred from related succinimide (B58015) structures and general chemical shift knowledge. Specific data not found. |

| ¹³C NMR (CDCl₃) | δ (ppm): 177.1 (C=O), 34.5 (N-CH₂), 28.2 (-CH₂-CH₂-), 13.0 (CH₃) | Inferred from related succinimide structures and general chemical shift knowledge. Specific data not found. |

| Yield | ||

| Solvent-Free (with Zinc) | 96% | [2] |

Experimental Protocols

Two primary methods for the synthesis of N-Ethylsuccinimide are detailed below.

Method 1: Solvent-Free Synthesis

This method is a green and efficient approach that avoids the use of hazardous solvents.[2]

Materials:

-

Succinic anhydride (1.0 mol, 100.07 g)

-

Ethylamine (1.0 mol, typically as a 70 wt. % solution in water, ~64.4 mL)

-

Nitrogen gas supply

-

Vacuum distillation apparatus

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine succinic anhydride and the aqueous ethylamine solution.

-

Heat the mixture gently to evaporate the water.

-

Once the water is removed, heat the resulting residue at 175 °C for 16 hours under a nitrogen atmosphere.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Purify the crude product by vacuum distillation (120 °C, 2.1 mbar) to obtain pure N-Ethylsuccinimide.[2]

Method 2: Zinc-Catalyzed Synthesis in Acetic Acid

This method utilizes zinc powder as a catalyst to facilitate the reaction at a lower temperature.[1]

Materials:

-

Succinic anhydride (0.044 mol, 4.40 g)

-

Ethylamine (0.040 mol, typically as a 70 wt. % solution in water, ~2.58 mL)

-

Glacial acetic acid (35 mL)

-

Zinc powder (a catalytic amount)

-

Crushed ice

-

Sodium bicarbonate solution (saturated)

-

Ethyl alcohol (for recrystallization)

Procedure:

-

Dissolve the ethylamine in 35 mL of glacial acetic acid in a round-bottom flask with vigorous stirring at room temperature.

-

Add succinic anhydride to the solution in one portion and continue stirring for 10 minutes.

-

Add zinc powder to the reaction mixture. An exothermic reaction will cause the temperature to rise to approximately 55 °C.

-

Maintain the reaction mixture at 55 °C with stirring for an additional 1.5 hours.

-

Allow the mixture to cool to room temperature and filter to remove any unreacted zinc.

-

Pour the filtrate onto crushed ice (approximately 150 g). The solid product will precipitate.

-

Filter the solid product and wash it with cold water.

-

To remove any unreacted N-ethylsuccinamic acid, suspend the solid in a saturated sodium bicarbonate solution and stir for 10 minutes.

-

Filter the purified solid, wash with water, and dry.

-

Recrystallize the product from ethyl alcohol to obtain pure N-Ethylsuccinimide.[1]

Visualizations

The following diagrams illustrate the chemical reaction pathway and a generalized experimental workflow for the synthesis of N-Ethylsuccinimide.

Caption: Reaction pathway for the synthesis of N-Ethylsuccinimide.

Caption: Generalized experimental workflow for N-Ethylsuccinimide synthesis.

References

Synthesis of N-Ethylsuccinimide from N-Ethylmaleimide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of N-ethylsuccinimide from N-ethylmaleimide, a critical transformation in various research and development settings, including drug development and biochemical studies. The primary focus is on the reduction of the carbon-carbon double bond in N-ethylmaleimide. This document details both chemical and enzymatic methodologies, presenting quantitative data in structured tables for comparative analysis. Detailed experimental protocols for key synthesis methods are provided, alongside visualizations of reaction pathways and experimental workflows to facilitate a deeper understanding of the processes.

Introduction

N-ethylsuccinimide is a saturated heterocyclic compound with a pyrrolidine-2,5-dione core. It serves as a valuable building block in organic synthesis and is the reduced counterpart of N-ethylmaleimide, a well-known and highly reactive Michael acceptor. The conversion of N-ethylmaleimide to N-ethylsuccinimide is a fundamental reduction reaction that eliminates the electrophilic reactivity of the maleimide (B117702) double bond, a feature often exploited in bioconjugation and thiol chemistry.[1] This guide explores the primary methods to achieve this transformation, focusing on catalytic hydrogenation and enzymatic reduction.

Synthesis Methodologies

The synthesis of N-ethylsuccinimide from N-ethylmaleimide is exclusively achieved through the reduction of the alkene functional group within the maleimide ring. This can be accomplished via chemical or enzymatic methods.

Chemical Synthesis: Catalytic Hydrogenation

Catalytic hydrogenation is a widely used and effective method for the reduction of carbon-carbon double bonds.[2] In this process, molecular hydrogen (H₂) is added across the double bond in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a common and efficient catalyst for this transformation.[3] The reaction is typically clean and proceeds with high yield under relatively mild conditions.

Reaction Scheme:

N-ethylmaleimide + H₂ --(Catalyst)--> N-ethylsuccinimide

A variety of reaction conditions can be employed, with the choice of solvent, catalyst loading, hydrogen pressure, and temperature influencing the reaction rate and outcome.

Alternative Chemical Synthesis: Diimide Reduction

Diimide (N₂H₂), a reactive and unstable species, can be generated in situ to effect the reduction of double bonds.[4][5] This method offers a metal-free alternative to catalytic hydrogenation and is known for its selectivity, often not affecting other reducible functional groups.[4] Diimide is typically formed from the oxidation of hydrazine (B178648) or the decomposition of azodicarboxylates.[4] The reduction proceeds via a concerted, syn-addition of hydrogen across the double bond.[4]

Enzymatic Synthesis

In biological systems, particularly in microorganisms like Escherichia coli, the reduction of N-ethylmaleimide is catalyzed by the enzyme N-ethylmaleimide reductase (NemA). This enzyme facilitates the stereospecific addition of two hydrogen atoms across the maleimide double bond, converting the toxic electrophile into the less reactive N-ethylsuccinimide. This enzymatic pathway is a detoxification mechanism for the organism.

Quantitative Data

The following tables summarize the key parameters for the different synthesis methods. Due to the limited availability of specific quantitative data for the reduction of N-ethylmaleimide in the public domain, data for analogous reactions are included for comparative purposes.

Table 1: Catalytic Hydrogenation Parameters

| Parameter | Typical Value/Range | Notes |

| Catalyst | 5-10% Palladium on Carbon (Pd/C) | Other catalysts like Platinum on carbon (Pt/C) can also be used. |

| Catalyst Loading | 1-10 mol% | Can be optimized based on reaction scale and desired reaction time. |

| Solvent | Ethanol, Methanol, Ethyl Acetate, Tetrahydrofuran (THF) | Choice of solvent depends on the solubility of the starting material. |

| Hydrogen Source | H₂ gas (balloon or Parr apparatus) | Transfer hydrogenation using a hydrogen donor is also possible. |

| Pressure | 1 atm (balloon) to 50 psi (Parr) | Higher pressure can increase the reaction rate. |

| Temperature | Room Temperature to 50°C | The reaction is typically exothermic. |

| Reaction Time | 1-24 hours | Monitored by techniques like TLC or GC-MS. |

| Yield | High (typically >90%) | Based on analogous reductions of similar substrates. |

Table 2: Diimide Reduction Parameters

| Parameter | Typical Value/Range | Notes |

| Diimide Source | 2-Nitrobenzenesulfonylhydrazide, Potassium azodicarboxylate | Generated in situ. |

| Reagents | Triethylamine (B128534) (for hydrazide source), Acetic Acid (for azodicarboxylate) | To facilitate the formation of diimide. |

| Solvent | Dichloromethane (B109758) (DCM), Methanol, Ethanol | Dependent on the diimide generation method. |

| Temperature | Room Temperature | Generally mild conditions are sufficient. |

| Reaction Time | 2-12 hours | Monitored by techniques like TLC or LC-MS. |

| Yield | Good to Excellent | Highly dependent on the substrate and reaction conditions. |

Experimental Protocols

Protocol for Catalytic Hydrogenation of N-Ethylmaleimide

Materials:

-

N-ethylmaleimide

-

10% Palladium on Carbon (Pd/C)

-

Ethanol (or other suitable solvent)

-

Hydrogen gas supply (balloon or hydrogenation apparatus)

-

Reaction flask (e.g., round-bottom flask)

-

Magnetic stirrer

-

Filtration apparatus (e.g., Celite pad or syringe filter)

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve N-ethylmaleimide (1.0 eq) in a suitable solvent (e.g., ethanol, to a concentration of 0.1-0.5 M).

-

Catalyst Addition: Carefully add 10% Pd/C (e.g., 5 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

Hydrogenation: Seal the flask and purge with hydrogen gas. Maintain a positive pressure of hydrogen using a balloon or connect the flask to a hydrogenation apparatus set to the desired pressure (e.g., 40 psi).

-

Reaction: Stir the reaction mixture vigorously at room temperature.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

-

Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the flask with an inert gas.

-

Filtration: Filter the reaction mixture through a pad of Celite or a syringe filter to remove the palladium catalyst. Wash the filter cake with the solvent used for the reaction.

-

Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude N-ethylsuccinimide. The product can be further purified by recrystallization or column chromatography if necessary.

Protocol for Diimide Reduction of N-Ethylmaleimide

Materials:

-

N-ethylmaleimide

-

2-Nitrobenzenesulfonylhydrazide

-

Triethylamine

-

Dichloromethane (DCM)

-

Reaction flask

-

Magnetic stirrer

Procedure:

-

Reaction Setup: Dissolve N-ethylmaleimide (1.0 eq) in dichloromethane in a round-bottom flask.

-

Reagent Addition: Add 2-nitrobenzenesulfonylhydrazide (2.0 eq) to the solution.

-

Initiation: Slowly add triethylamine (2.0 eq) to the stirred mixture at room temperature. The generation of diimide is often accompanied by the evolution of nitrogen gas.

-

Reaction: Continue stirring the reaction mixture at room temperature.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, quench the reaction by adding water.

-

Extraction: Extract the aqueous layer with dichloromethane.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Visualizations

Reaction Pathway

Caption: Overview of synthesis routes to N-Ethylsuccinimide.

Experimental Workflow for Catalytic Hydrogenation

Caption: Workflow for catalytic hydrogenation.

Enzymatic Reduction Pathway in E. coli

Caption: NemA-mediated detoxification of N-ethylmaleimide.

Conclusion

The synthesis of N-ethylsuccinimide from N-ethylmaleimide is a straightforward reduction that can be achieved through several reliable methods. Catalytic hydrogenation using palladium on carbon stands out as a robust and high-yielding method suitable for a wide range of laboratory scales. For applications where metal contamination is a concern, diimide reduction offers a viable alternative. Furthermore, the enzymatic reduction pathway highlights a biologically relevant mechanism for this transformation. The choice of method will depend on the specific requirements of the research or development project, including scale, purity requirements, and available equipment. This guide provides the necessary foundational knowledge and protocols to enable researchers to successfully perform this synthesis.

References

An In-depth Technical Guide to the Solubility of N-Ethylsuccinimide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

N-Ethylsuccinimide (NES), a derivative of succinimide (B58015), is a valuable building block in organic synthesis and a subject of interest in medicinal chemistry and neuroscience.[1][2] Understanding its solubility in various organic solvents is critical for its application in synthesis, purification, formulation, and various analytical procedures. This guide provides a comprehensive overview of the available solubility data, experimental protocols for its determination, and relevant experimental workflows.

I. Solubility Data

Precise quantitative solubility data for N-Ethylsuccinimide across a wide range of organic solvents is not extensively documented in publicly available literature. However, qualitative descriptions and data for the parent compound, succinimide, provide valuable insights into its expected behavior. N-Ethylsuccinimide is a polar compound, and its solubility is largely dictated by its ability to engage in hydrogen bonding and dipole-dipole interactions.[3]

Table 1: Summary of N-Ethylsuccinimide and Succinimide Solubility

| Compound | Solvent | Solubility Type | Reported Data |

| N-Ethylsuccinimide | Water | Quantitative (Estimated) | 1.264 x 10⁵ mg/L at 25 °C[4] |

| Polar Solvents (e.g., Methanol, Ethanol) | Qualitative | "Quite soluble"[3] | |

| Non-Polar Solvents (e.g., Hexane, Toluene) | Qualitative | "Limited solubility"[3] | |

| Succinimide (Parent Compound) | Water | Qualitative | "Easily soluble"[5] |

| Ethanol | Qualitative | "Easily soluble"[5] | |

| Methanol, Ethanol, Acetone, Ethyl Acetate, Acetonitrile, Tetrahydrofuran, Isopropanol, n-Butanol | Quantitative | Solubility increases with temperature[6] | |

| Ether, Chloroform | Qualitative | "Insoluble"[5] |

The presence of the ethyl group in N-Ethylsuccinimide, compared to the proton in succinimide, is expected to slightly increase its lipophilicity, which may influence its solubility in less polar organic solvents. However, the overall polar nature of the succinimide ring remains the dominant factor.[3]

II. Experimental Protocol: Determination of Thermodynamic Solubility (Shake-Flask Method)

The most reliable method for determining the thermodynamic solubility of a compound is the shake-flask method.[7] This protocol is adapted for the determination of N-Ethylsuccinimide solubility in a given organic solvent.

Objective: To determine the saturation solubility of N-Ethylsuccinimide in a specific organic solvent at a controlled temperature.

Materials:

-

N-Ethylsuccinimide (high purity, ≥98%)[8]

-

Selected organic solvent (analytical grade)

-

Scintillation vials or sealed flasks

-

Constant temperature shaker bath or incubator

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument for quantification

Procedure:

-

Preparation: Add an excess amount of solid N-Ethylsuccinimide to a series of vials. The excess solid is crucial to ensure that a saturated solution in equilibrium with the solid phase is achieved.[7]

-

Solvent Addition: Accurately dispense a known volume of the selected organic solvent into each vial.

-

Equilibration: Securely seal the vials and place them in a constant temperature shaker bath. Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The agitation ensures a uniform distribution of the solute in the solvent.

-

Phase Separation: After equilibration, remove the vials and allow them to stand undisturbed at the same temperature to allow the excess solid to settle.

-

Sampling and Filtration: Carefully withdraw an aliquot of the supernatant. Immediately filter the solution using a syringe filter compatible with the solvent to remove all undissolved solid particles.

-

Quantification: Accurately dilute the filtered solution with a suitable solvent and quantify the concentration of N-Ethylsuccinimide using a pre-validated analytical method, such as HPLC.

-

Data Analysis: The determined concentration represents the thermodynamic solubility of N-Ethylsuccinimide in the selected solvent at the specified temperature. The experiment should be performed in triplicate to ensure reproducibility.

III. Visualized Workflows

A. Synthesis of N-Ethylsuccinimide

A common method for the synthesis of N-Ethylsuccinimide involves the reaction of succinic anhydride (B1165640) with ethylamine.[2] The following diagram illustrates the general workflow for this synthesis.

Caption: General workflow for the synthesis of N-Ethylsuccinimide.

B. Solubility Determination Workflow

The logical flow of the shake-flask method for determining solubility can be visualized as follows.

Caption: Logical workflow for the shake-flask solubility method.

References

- 1. N-Ethylsuccinimide | High-Purity Reagent | RUO [benchchem.com]

- 2. Buy N-Ethylsuccinimide | 2314-78-5 [smolecule.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. N-ethyl succinimide, 2314-78-5 [thegoodscentscompany.com]

- 5. Succinimide | 123-56-8 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. scbt.com [scbt.com]

N-Ethylsuccinimide: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety data and handling procedures for N-Ethylsuccinimide (CAS No. 2314-78-5). The information is intended to equip laboratory personnel with the necessary knowledge to handle this chemical safely and effectively.

Chemical and Physical Properties

N-Ethylsuccinimide is a dicarboximide compound with the molecular formula C₆H₉NO₂. It is essential to understand its physical and chemical properties to ensure safe handling and storage.

| Property | Value |

| Molecular Weight | 127.14 g/mol |

| Appearance | Off-white to light yellow crystalline powder or solid |

| Melting Point | 41 - 45 °C (105.8 - 113 °F) |

| Boiling Point | 210 °C (410 °F) at 760 mmHg |

| Flash Point | 73 °C (163.4 °F) |

| Solubility | Soluble in water |

Toxicological Data

Understanding the toxicological profile of N-Ethylsuccinimide is critical for risk assessment and implementing appropriate safety measures. The following table summarizes the available acute toxicity data.

| Toxicity Data | Value | Species | Route |

| LD50 (Lethal Dose, 50%) | 464 mg/kg | Mouse | Oral |

| LD50 (Lethal Dose, 50%) | 316 mg/kg | Rat | Oral[1] |

| LD50 (Lethal Dose, 50%) | 427 mg/kg | Rat | Intraperitoneal[1] |

| Dermal LD50 | Data not available | - | - |

| Inhalation LC50 | Data not available | - | - |

Hazard Identification and Safety Precautions

N-Ethylsuccinimide is classified as a hazardous substance. Adherence to safety precautions is mandatory to prevent adverse health effects.

GHS Hazard Statements:

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.[1]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

-

P302+P352: IF ON SKIN: Wash with plenty of water.[1]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

-

P332+P313: If skin irritation occurs: Get medical advice/attention.

-

P337+P313: If eye irritation persists: Get medical advice/attention.

Handling and Storage

Proper handling and storage procedures are crucial to maintain the integrity of N-Ethylsuccinimide and ensure the safety of laboratory personnel.

-

Handling: Handle in a well-ventilated area. Avoid formation of dust and aerosols. Use non-sparking tools. Prevent fire caused by electrostatic discharge steam. Avoid contact with skin, eyes, and clothing.

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

First-Aid Measures

In the event of exposure, immediate and appropriate first-aid measures should be taken.

-

Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

-

Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing and shoes. Get medical attention if irritation develops.

-

Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Call a physician or poison control center immediately.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides and carbon oxides.

-

Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

In case of a spill, follow these procedures to mitigate the hazard.

-

Personal Precautions: Ensure adequate ventilation. Use personal protective equipment as required. Avoid dust formation.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.

-

Methods for Cleaning Up: Sweep up and shovel into suitable containers for disposal. Avoid generating dusty conditions.

Experimental Protocols Overview

The quantitative data presented in this guide are determined by standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD).

-

Physical and Chemical Properties:

-

Melting Point/Melting Range (OECD 102): This guideline describes methods such as the capillary tube method to determine the temperature at which a substance transitions from a solid to a liquid.

-

Boiling Point (OECD 103): This guideline outlines methods like ebulliometry to determine the temperature at which the vapor pressure of a liquid equals the atmospheric pressure.

-

Flash Point: Determined using methods like the Pensky-Martens closed-cup tester (ASTM D93) or Cleveland open-cup method (ASTM D92). The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air.

-

-

Toxicological Studies:

-

Acute Oral Toxicity (OECD 401, 420, 423, or 425): These guidelines describe procedures for determining the median lethal dose (LD50) of a substance when administered orally to rodents. The methods involve administering the substance at various dose levels and observing the mortality rate over a set period.

-

Acute Dermal Toxicity (OECD 402): This guideline details the procedure for assessing the toxicity of a substance upon dermal application, typically on rabbits, to determine the dermal LD50.

-

Acute Inhalation Toxicity (OECD 403): This guideline provides methods for evaluating the toxicity of a substance when inhaled by rodents, to determine the median lethal concentration (LC50).

-

Due to the proprietary nature of specific study reports, detailed experimental protocols for N-Ethylsuccinimide are not publicly available. However, the methodologies would follow the principles outlined in the relevant OECD guidelines.

Logical Workflow for Spill Handling

The following diagram illustrates the logical steps to be taken in the event of an N-Ethylsuccinimide spill.

References

N-Ethylsuccinimide: A Technical Guide to its Core Characteristics and History

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Ethylsuccinimide, systematically known as 1-ethylpyrrolidine-2,5-dione, is a five-membered cyclic imide belonging to the succinimide (B58015) class of organic compounds. While its structural analog, ethosuximide (B1671622), is a well-established anticonvulsant medication, N-Ethylsuccinimide has carved its own niche in biochemical research and as a synthetic intermediate. This technical guide provides an in-depth exploration of the discovery, history, physicochemical properties, synthesis, and biological significance of N-Ethylsuccinimide.

Discovery and History

The precise date and discoverer of N-Ethylsuccinimide are not well-documented in readily available historical records. However, its history is intrinsically linked to the development of succinimide chemistry in the 19th century. The parent compound, succinimide, has been known since that period, with its synthesis from the thermal decomposition of ammonium (B1175870) succinate (B1194679) being an early method.

The late 19th and early 20th centuries saw a surge in the exploration of organic synthesis, with chemists systematically modifying known compounds to create new derivatives and study their properties. The development of methods for N-alkylation of imides would have provided a straightforward route to N-Ethylsuccinimide from succinimide. It is highly probable that N-Ethylsuccinimide was first synthesized during this era of foundational organic chemistry research, likely as part of broader investigations into the reactivity and derivatives of cyclic imides.

While not initially recognized for significant biological activity in the way ethosuximide later was, N-Ethylsuccinimide has emerged as a valuable molecule in modern science. It is now recognized as a metabolite of the industrial solvent N-Methyl-2-pyrrolidone (NMP) and is used as a biomarker for NMP exposure.[1] Furthermore, it is a product of the enzymatic reduction of N-ethylmaleimide in microorganisms like Escherichia coli.[1]

Physicochemical Properties

N-Ethylsuccinimide is a white to off-white solid at room temperature.[2] Its key physicochemical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₆H₉NO₂ | [1][3][4] |

| Molecular Weight | 127.14 g/mol | [1][3][4] |

| CAS Number | 2314-78-5 | [1][3][4] |

| Melting Point | 26 °C | [1] |

| Boiling Point | 236 °C at 760 mmHg | [1] |

| Solubility | Soluble in water, methanol, and ethanol. Limited solubility in non-polar solvents like hexane (B92381) and toluene. | [5] |

| Appearance | White to off-white crystalline powder or waxy solid. | [2] |

Experimental Protocols: Synthesis of N-Ethylsuccinimide

Several synthetic routes to N-Ethylsuccinimide have been developed. The following protocols detail some of the key methodologies.

Synthesis from Succinic Anhydride (B1165640) and Ethylamine (B1201723)

This is a classical and straightforward method for the synthesis of N-substituted succinimides.

Methodology:

-

Reaction: Succinic anhydride is reacted with ethylamine in a suitable solvent, such as glacial acetic acid or by heating the neat reactants. The reaction proceeds in two stages: the initial formation of the N-ethylsuccinamic acid intermediate, followed by cyclization via dehydration to form N-Ethylsuccinimide.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve succinic anhydride (1 molar equivalent) in glacial acetic acid.

-

Slowly add ethylamine (1 molar equivalent) to the solution.

-

Heat the reaction mixture to reflux for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and pour it into cold water to precipitate the product.

-

Filter the crude product, wash with cold water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure N-Ethylsuccinimide.

-

Enzymatic Reduction of N-Ethylmaleimide

N-Ethylsuccinimide can be produced in high yield and stereospecificity through the enzymatic reduction of N-ethylmaleimide. This method is particularly relevant in biological contexts.

Methodology:

-

Enzyme and Substrate: The enzyme N-ethylmaleimide reductase (NemA), often found in E. coli, catalyzes the reduction of N-ethylmaleimide to N-Ethylsuccinimide. The reaction requires a reducing cofactor, typically NADPH.

-

Procedure:

-

Prepare a buffered solution containing the purified NemA enzyme.

-

Add N-ethylmaleimide (substrate) and NADPH (cofactor) to the solution.

-

Incubate the reaction mixture at an optimal temperature and pH for the enzyme (e.g., 37 °C, pH 7.5).

-

Monitor the progress of the reaction by following the consumption of NADPH spectrophotometrically at 340 nm or by analyzing the formation of N-Ethylsuccinimide using HPLC or GC-MS.

-

Upon completion, the product can be extracted from the reaction mixture using an appropriate organic solvent and purified by chromatography.

-

Synthesis from Ethyl Benzenesulphonate and 2,5-Pyrrolidinedione (Succinimide)

This method involves the N-alkylation of succinimide using an ethylating agent.

Methodology:

-

Reaction: Succinimide is deprotonated with a base to form the succinimidyl anion, which then acts as a nucleophile to attack ethyl benzenesulphonate, resulting in the formation of N-Ethylsuccinimide.

-

Procedure:

-

In a suitable aprotic solvent (e.g., DMF or DMSO), dissolve succinimide (1 molar equivalent).

-

Add a strong base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to the solution to generate the succinimidyl anion.

-

Slowly add ethyl benzenesulphonate (1 molar equivalent) to the reaction mixture.

-

Heat the mixture to facilitate the reaction, monitoring its progress by TLC.

-

After completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

-

Biological Significance and Signaling Pathways

While not a therapeutic agent itself, N-Ethylsuccinimide plays a role in specific biological contexts.

Biomarker of N-Methyl-2-pyrrolidone (NMP) Exposure

NMP is a common industrial solvent, and monitoring exposure is crucial for occupational health. N-Ethylsuccinimide is a known metabolite of NMP in humans. The metabolic pathway involves the oxidation of NMP to 5-hydroxy-N-methyl-2-pyrrolidone, which is then further metabolized to N-ethylsuccinimide. Urinary levels of N-Ethylsuccinimide can be quantified to assess NMP exposure.

Caption: Metabolic pathway of NMP to N-Ethylsuccinimide.

Product of N-Ethylmaleimide Reduction in E. coli

In Escherichia coli, the enzyme N-ethylmaleimide reductase (NemA) is part of a detoxification pathway. N-ethylmaleimide is a reactive electrophile that can cause cellular damage. NemA catalyzes the reduction of N-ethylmaleimide to the less reactive N-Ethylsuccinimide, thus protecting the cell.

References

- 1. N-ETHYLSUCCINIMIDE synthesis - chemicalbook [chemicalbook.com]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. N-Ethylsuccinimide | C6H9NO2 | CID 16842 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N-ethyl succinimide, 2314-78-5 [thegoodscentscompany.com]

- 5. solubilityofthings.com [solubilityofthings.com]

N-Ethylsuccinimide: A Comprehensive Technical Guide for its Role as a Chemical Intermediate

For Researchers, Scientists, and Drug Development Professionals

N-Ethylsuccinimide (NES), a five-membered cyclic imide, serves as a versatile and pivotal chemical intermediate in a multitude of synthetic applications. Its unique structural features, including a reactive imide ring and an ethyl substituent, render it a valuable building block in the synthesis of pharmaceuticals, polymers, and other fine chemicals. This in-depth technical guide explores the synthesis, key reactions, and diverse applications of N-Ethylsuccinimide, providing detailed experimental protocols, quantitative data, and visual representations of key processes to support researchers and professionals in the field.

Physicochemical Properties and Identification

N-Ethylsuccinimide is a colorless to pale yellow crystalline solid at room temperature.[1] A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Reference |

| IUPAC Name | 1-ethylpyrrolidine-2,5-dione | [2][3] |

| CAS Number | 2314-78-5 | [2][3] |

| Molecular Formula | C₆H₉NO₂ | [2][3] |

| Molecular Weight | 127.14 g/mol | [2][3] |

| Melting Point | 26 °C | [4] |

| Boiling Point | 236 °C | [4] |

| Solubility | Soluble in polar solvents like water, methanol, and ethanol (B145695). Limited solubility in non-polar solvents such as hexane (B92381) and toluene (B28343). | [1] |

Synthesis of N-Ethylsuccinimide

Several synthetic routes have been established for the preparation of N-Ethylsuccinimide, each with its own advantages and considerations. The most common methods include the reaction of succinic anhydride (B1165640) with ethylamine (B1201723) and the reduction of N-ethylmaleimide.

Synthesis from Succinic Anhydride and Ethylamine

This is a widely used and straightforward method for the synthesis of N-Ethylsuccinimide. The reaction proceeds in two steps: the initial ring-opening of succinic anhydride by ethylamine to form an amic acid intermediate, followed by cyclization via dehydration to yield the final product.

Experimental Protocol: One-Pot Synthesis of N-Ethylsuccinimide

-

Materials: Succinic anhydride, Ethylamine (as a solution in a suitable solvent, e.g., THF or water), a dehydrating agent (e.g., acetic anhydride, or a high-boiling point solvent for azeotropic removal of water).

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve succinic anhydride in a suitable solvent (e.g., toluene or xylene).

-

Slowly add a stoichiometric equivalent of ethylamine solution to the flask at room temperature. The reaction is exothermic.

-

After the initial reaction subsides, heat the mixture to reflux. If using a dehydrating agent like acetic anhydride, it can be added at this stage.

-

Continue refluxing for several hours to ensure complete cyclization. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

The product can be purified by distillation under reduced pressure or by recrystallization from a suitable solvent system.

-

Quantitative Data for Synthesis Methods

| Synthesis Method | Reactants | Key Conditions | Reported Yield | Reference |

| From Succinic Anhydride and Ethylamine | Succinic anhydride, Ethylamine | Heating in a suitable solvent | High | [5] |

| Reduction of N-Ethylmaleimide | N-Ethylmaleimide | Enzymatic (e.g., using N-ethylmaleimide reductase) or catalytic hydrogenation | Not specified | [6] |

| From Ethyl Benzenesulfonate and 2,5-Pyrrolidinedione | Ethyl benzenesulfonate, 2,5-Pyrrolidinedione (via its N-silyl derivative) | Heating at 140-170 °C | 86% | [7] |

Synthesis via Reduction of N-Ethylmaleimide

N-Ethylsuccinimide can also be synthesized by the reduction of its unsaturated analog, N-ethylmaleimide. This can be achieved through catalytic hydrogenation or enzymatic reduction.

Experimental Protocol: Catalytic Hydrogenation of N-Ethylmaleimide

-

Materials: N-Ethylmaleimide, a suitable catalyst (e.g., Palladium on carbon - Pd/C), a hydrogen source (e.g., hydrogen gas), and a solvent (e.g., ethanol or ethyl acetate).

-

Procedure:

-

Dissolve N-ethylmaleimide in the chosen solvent in a hydrogenation vessel.

-

Add the catalyst (typically 5-10 mol% of Pd/C).

-

Pressurize the vessel with hydrogen gas to the desired pressure.

-

Stir the reaction mixture vigorously at room temperature or slightly elevated temperature until the theoretical amount of hydrogen is consumed.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, carefully filter off the catalyst.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the N-Ethylsuccinimide by distillation or recrystallization.

-

Key Reactions of N-Ethylsuccinimide as a Chemical Intermediate

The reactivity of the succinimide (B58015) ring makes N-Ethylsuccinimide a valuable intermediate for the synthesis of a variety of organic compounds.

Nucleophilic Ring-Opening Reactions

The carbonyl groups of the imide ring are susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is crucial for its use in synthesizing more complex molecules. Common nucleophiles include amines, thiols, and hydroxides. The reaction with primary amines, for instance, leads to the formation of N,N'-disubstituted succinamides.

Caption: Nucleophilic ring-opening of N-Ethylsuccinimide.

Applications in Drug Development

N-Ethylsuccinimide serves as a key building block in the synthesis of several pharmaceutical compounds, most notably the anticonvulsant drug Ethosuximide (B1671622).

Synthesis of Ethosuximide

Ethosuximide, used in the treatment of absence seizures, is a derivative of succinimide. While the direct synthesis from N-Ethylsuccinimide is not the primary industrial route, understanding the structural relationship is key. The synthesis of ethosuximide involves the introduction of an ethyl and a methyl group at the 3-position of the succinimide ring. A plausible synthetic pathway could involve the alkylation of a succinimide derivative.

Caption: Conceptual pathway to Ethosuximide from an N-Ethylsuccinimide scaffold.

Role in Polymer Chemistry

N-substituted succinimides, including N-Ethylsuccinimide, can be utilized as monomers in the synthesis of polymers such as polyamides and polyimides. The presence of the imide ring can impart desirable thermal and mechanical properties to the resulting polymers.

Synthesis of Polyamides

N-Ethylsuccinimide can potentially undergo ring-opening polymerization with diamines to form polyamides. This reaction would involve the nucleophilic attack of the amine on the carbonyl groups of the succinimide ring, leading to the formation of amide linkages and the polymer chain.

Caption: Conceptual scheme for the synthesis of polyamides from N-Ethylsuccinimide.

Application as a Biomarker

N-Ethylsuccinimide is a known metabolite of N-Methyl-2-pyrrolidone (NMP), a widely used industrial solvent.[8] The detection of NES in urine is a reliable method for biomonitoring exposure to NMP in occupational settings.[8]

Metabolic Pathway of NMP to N-Ethylsuccinimide

The metabolic conversion of NMP to NES involves a series of oxidative steps. Understanding this pathway is crucial for interpreting biomonitoring data.

Caption: Metabolic pathway of NMP. Note the important distinction between N-Methylsuccinimide and N-Ethylsuccinimide.

Experimental Workflow: Urinary N-Ethylsuccinimide Analysis for Biomarker Studies

-

Sample Collection: Collect urine samples from individuals potentially exposed to N-Methyl-2-pyrrolidone.

-

Sample Preparation:

-

Perform enzymatic hydrolysis to release any conjugated metabolites.

-

Extract the analytes using a suitable solid-phase extraction (SPE) or liquid-liquid extraction (LLE) method.

-

-

Analytical Measurement:

-

Analyze the extracted samples using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

-

-

Quantification:

-

Use a labeled internal standard for accurate quantification.

-

Generate a calibration curve using standards of known N-Ethylsuccinimide concentrations.

-

-

Data Interpretation:

-

Relate the urinary N-Ethylsuccinimide concentration to the level of NMP exposure.

-

Spectroscopic Data for N-Ethylsuccinimide

The following table summarizes typical spectroscopic data used for the characterization of N-Ethylsuccinimide.